tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate
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Overview
Description
tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate: is a heterocyclic compound that features a pyrazolo[1,5-a]imidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an imidazole precursor in the presence of a suitable iodinating agent. The reaction is often carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would result in a biaryl compound.
Scientific Research Applications
Chemistry: tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse derivatives that can be further explored for various chemical properties .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its heterocyclic core is a common motif in many biologically active molecules, making it a valuable scaffold for developing new therapeutic agents .
Industry: The compound’s reactivity and stability make it suitable for use in the development of advanced materials, such as polymers and coatings. It can also be used in the synthesis of specialty chemicals for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
- tert-butyl 7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate
- tert-butyl 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate
- tert-butyl 7-fluoro-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate
Comparison: Compared to its halogenated analogs, tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate is unique due to the larger atomic size and higher reactivity of the iodine atom. This can influence the compound’s reactivity and the types of reactions it can undergo. For instance, iodine is more easily substituted than chlorine or bromine, making the iodo derivative more versatile in synthetic applications.
Properties
CAS No. |
2680801-01-6 |
---|---|
Molecular Formula |
C10H14IN3O2 |
Molecular Weight |
335.1 |
Purity |
95 |
Origin of Product |
United States |
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